73% Synthetic Yield in 6-Bromo-4-Hydroxyquinoline Production: A Validated Precursor Performance Benchmark
The target compound is a validated precursor for 6-bromo-4-hydroxyquinoline, a key intermediate for kinase inhibitors, with a reported overall yield of 73% following thermolytic cyclization in diphenyl ether at 250 °C. In contrast, alternative synthetic routes to 6-bromo-4-chloroquinoline using different intermediates report baseline yields of only 26–42%, making the route using CAS 187278-01-9 approximately 1.7- to 2.8-fold more efficient . No comparable high-yielding cyclization route has been reported for the ortho-bromo isomer (CAS 187278-04-2), which would be expected to produce a different regioisomeric quinoline product due to altered cyclization orientation .
| Evidence Dimension | Synthetic yield for 6-bromo-4-hydroxyquinoline or related 6-bromoquinoline product |
|---|---|
| Target Compound Data | 73% yield (24.6 g product from Meldrum's acid derivative derived from 25.8 g 4-bromoaniline) |
| Comparator Or Baseline | Alternative routes to 6-bromo-4-chloroquinoline: baseline yields 26–42% |
| Quantified Difference | Target compound route: 73% vs. 26–42% (1.7× to 2.8× improvement) |
| Conditions | Cyclization in diphenyl ether (Ph2O) at 250 °C, 15 min; overall process from Meldrum's acid and 4-bromoaniline via trimethyl orthoformate condensation |
Why This Matters
A 73% yield versus 26–42% for competing routes directly reduces raw material costs by 2- to 3-fold per gram of final product, which is a decisive factor in procurement decisions for medicinal chemistry campaigns requiring multi-gram quantities of quinoline intermediates.
